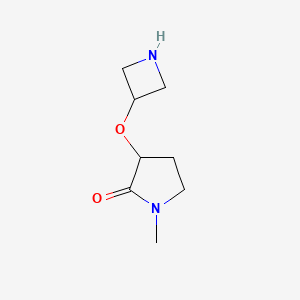
3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is a heterocyclic compound that features both azetidine and pyrrolidinone rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidinone precursors. One common method includes the aza-Michael addition of azetidine to a suitable electrophilic partner, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of bases such as sodium hydride in solvents like tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ green chemistry principles, such as using less hazardous reagents and solvents, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)pyridine: Similar in structure but contains a pyridine ring instead of a pyrrolidinone ring.
3-(Azetidin-3-yloxy)oxetane: Contains an oxetane ring, which may alter its chemical reactivity and biological activity.
Uniqueness
3-(Azetidin-3-yloxy)-1-methylpyrrolidin-2-one is unique due to the combination of azetidine and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-3-2-7(8(10)11)12-6-4-9-5-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
ZMFRESDUUCJSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















